tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Overview
Description
tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate: is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an aminomethyl group, and a dihydroimidazo[1,5-a]pyrazine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aldehyde with malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot four-component reaction can yield the desired compound . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrimidine-7(8H)-carboxylate
Uniqueness: tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the dihydroimidazo[1,5-a]pyrazine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-4-5-16-8-14-9(6-13)10(16)7-15/h8H,4-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRJWAFBVXFGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.